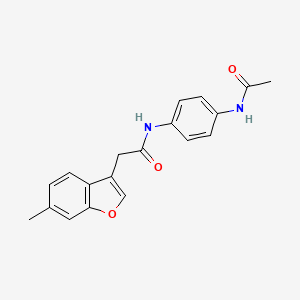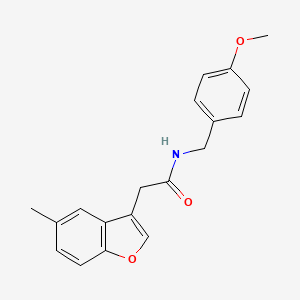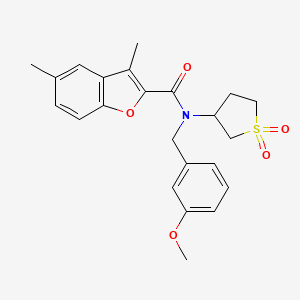![molecular formula C26H21N3O5S B11416745 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416745.png)
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic molecule with a complex structure. Let’s break down its name:
N-(2-methoxyphenyl): This part of the compound contains a methoxy group (OCH₃) attached to a phenyl ring.
2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide: The core structure consists of a benzothieno[3,2-d]pyrimidine scaffold with additional functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but researchers typically employ a combination of organic chemistry techniques.
Industrial Production:: In industry, Compound X is synthesized on a larger scale using optimized processes. These methods may involve high-pressure reactions, continuous flow systems, and efficient purification steps.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substitution reactions occur at the phenyl rings. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products from these reactions include derivatives with modified functional groups or altered aromatic systems.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Researchers investigate its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemical Biology: It serves as a probe to study specific biological pathways.
Materials Science: Its properties may contribute to novel materials or sensors.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Compound X stands out due to its benzothieno[3,2-d]pyrimidine core, which distinguishes it from related compounds. Similar molecules include [Compound Y] and [Compound Z].
: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX
Properties
Molecular Formula |
C26H21N3O5S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O5S/c1-33-17-13-11-16(12-14-17)29-25(31)24-23(18-7-3-6-10-21(18)35-24)28(26(29)32)15-22(30)27-19-8-4-5-9-20(19)34-2/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
CBTUQLBTENWPCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11416696.png)

![1-(4-fluorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416711.png)

![Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416724.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416738.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11416740.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416759.png)
![5-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416766.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416773.png)
![methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11416778.png)
